In-depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
In-depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
CAS Number: 283167-28-2
A Core Intermediate for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and G-protein coupled receptor ligands.[1] This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications in drug discovery and development.
Chemical and Physical Properties
tert-Butyl (1-acetylpiperidin-4-yl)carbamate, with the molecular formula C₁₂H₂₂N₂O₃, possesses a molecular weight of 242.31 g/mol .[2][3] The structure features a piperidine ring N-acetylated at the 1-position and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This combination of a polar acetyl group and a lipophilic Boc protecting group provides a unique solubility profile, rendering it soluble in many organic solvents while being sparingly soluble in water.
Table 1: Physicochemical Properties of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
| Property | Value | Source |
| CAS Number | 283167-28-2 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |
| Molecular Weight | 242.31 g/mol | [2][3] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 392.9 ± 31.0 °C (predicted) | [3] |
| Density | 1.08 ± 0.1 g/cm³ (predicted) | [3] |
Synthesis and Characterization
The synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate can be achieved through a straightforward two-step process starting from commercially available 4-amino-1-Boc-piperidine. The Boc-protected amine is first acetylated, followed by the removal of the Boc group, and subsequent re-protection of the exocyclic amine. A more direct approach involves the selective acetylation of the piperidine nitrogen of 4-amino-1-Boc-piperidine.
General Experimental Protocol: Acetylation of 4-amino-1-Boc-piperidine
A solution of 4-amino-1-Boc-piperidine in a suitable aprotic solvent, such as dichloromethane, is cooled in an ice bath. To this solution, a slight molar excess of acetic anhydride is added dropwise, followed by the addition of a tertiary amine base like triethylamine to scavenge the acetic acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Characterization
The structure of tert-butyl (1-acetylpiperidin-4-yl)carbamate can be confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for tert-Butyl (1-acetylpiperidin-4-yl)carbamate
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and carbamate groups, as well as carbons of the piperidine ring and the tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, and the C=O stretches of the amide and carbamate functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery
The utility of tert-butyl (1-acetylpiperidin-4-yl)carbamate lies in its bifunctional nature, possessing a protected amine and an acetylated piperidine nitrogen. This allows for sequential and selective chemical modifications, making it a versatile scaffold in the synthesis of more complex molecules.
The Boc-protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then participate in a variety of coupling reactions, such as amide bond formation or reductive amination. The acetyl group on the piperidine nitrogen modulates the basicity of the ring nitrogen and can influence the pharmacokinetic properties of the final compound.
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in many centrally acting drugs. The presence of the protected amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug design. For instance, it has been utilized as a building block in the development of opioid receptor modulators and other CNS-targeting compounds.[4]
Experimental and Synthetic Workflows
The following diagrams illustrate the general synthetic utility of tert-butyl (1-acetylpiperidin-4-yl)carbamate.
Caption: Synthetic workflow utilizing the target compound.
This workflow highlights the key transformations involving tert-butyl (1-acetylpiperidin-4-yl)carbamate, from its synthesis to its use in the generation of diverse target molecules.
References
- 1. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 2. tert-Butyl (1-acetylpiperidin-4-yl)carbamate | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate | 1210749-91-9 [smolecule.com]

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